molecular formula C14H15F3N4O2S B2954899 4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 1444100-35-9

4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No. B2954899
CAS RN: 1444100-35-9
M. Wt: 360.36
InChI Key: GQIZMJRQXVVDTI-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a piperidine-based compound that contains a triazole ring and a trifluoromethylbenzenesulfonyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Glycosyl Triflates Formation and Glycosidic Linkages

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful, metal-free thiophile. This combination can activate both armed and disarmed thioglycosides, leading to the formation of glycosyl triflates. These glycosyl triflates are then rapidly converted to glycosides upon treatment with alcohols, showcasing good yield and selectivity. This method is crucial for synthesizing diverse glycosidic linkages, which are fundamental in the development of various bioactive glycoconjugates (Crich & Smith, 2001).

Structural and Theoretical Studies

A novel compound synthesized from a reaction involving a similar benzenesulfonyl compound was characterized using various spectroscopic techniques. The structure was confirmed by single crystal X-ray diffraction studies, revealing the piperidine ring adopts a chair conformation and the geometry around the S atom is distorted tetrahedral. Such studies are vital for understanding the physical and chemical properties of new compounds, which can inform their potential applications in various fields (Karthik et al., 2021).

Carbonic Anhydrase Inhibition

A series of sulfonamides incorporating various moieties was investigated as inhibitors of several human carbonic anhydrase isoforms. These compounds, related to the queried compound, showed significant inhibition of carbonic anhydrases, particularly isoforms associated with tumor growth. Such inhibitors are of interest for developing new therapeutic agents for conditions like glaucoma and cancer (Alafeefy et al., 2015).

Antioxidant and Enzyme Inhibitory Activity

A series of benzenesulfonamides incorporating triazine moieties was investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The compounds showed moderate antioxidant activity and significant enzyme inhibition, highlighting their potential for therapeutic applications (Lolak et al., 2020).

Synthesis and Crystal Structure

Another study focused on the synthesis and structural analysis of a compound involving a benzenesulfonyl moiety. Spectroscopic techniques and X-ray crystallography were used for characterization, revealing detailed insights into the compound's crystal structure. Such structural studies are foundational for the development of new materials and drugs (Prasad et al., 2008).

properties

IUPAC Name

4-(triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-1-3-13(4-2-11)24(22,23)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIZMJRQXVVDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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